
L-malate
Overview
Description
(S)-malate(2-) is an optically active form of malate having (S)-configuration. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (S)-malic acid. It is an enantiomer of a (R)-malate(2-).
Scientific Research Applications
Production Methods
Microbial Fermentation
Recent studies have highlighted the potential of microbial fermentation as a sustainable method for L-malate production. Various microbial chassis, including bacteria such as Bacillus subtilis and Bacillus coagulans, as well as yeasts and filamentous fungi like Aspergillus oryzae, have been engineered for efficient biosynthesis. For instance, metabolic engineering strategies have enhanced this compound yields significantly through the introduction of specific genes related to the TCA cycle and fermentation regulation .
Table 1: Microbial Chassis for this compound Production
Microbial Chassis | Key Features | Yield Improvement Techniques |
---|---|---|
Bacillus subtilis | High adaptability to environmental changes | Gene introduction (e.g., phosphoenolpyruvate carboxylase) |
Bacillus coagulans | Acid tolerance | Constructing reductive TCA cycle |
Aspergillus oryzae | High protein titers | CRISPR/Cas9 gene editing |
Yeasts (e.g., Saccharomyces cerevisiae) | Well-characterized eukaryotic microorganisms | Genome modification and adaptive evolution |
Industrial Applications
This compound is widely used across various sectors:
Food and Beverage Industry
In food manufacturing, this compound serves as a flavor enhancer and acidity regulator. It is utilized in beverages to impart a tart flavor while also acting as a preservative. Its natural origin makes it a preferred choice over synthetic additives .
Pharmaceuticals
this compound is also explored for its potential health benefits, including its role in energy metabolism and as an antioxidant. Research indicates that it may assist in reducing muscle fatigue and enhancing exercise performance .
Chemical Industry
The compound is used in the synthesis of biodegradable polymers such as polymalic acid, which has applications in packaging materials and drug delivery systems. Additionally, this compound is involved in metal cleaning processes due to its chelating properties .
Recent Advances in Biotechnology
Innovative biotechnological approaches are being developed to enhance the efficiency of this compound production:
- Synthetic Biology Tools : The application of advanced synthetic biology tools has allowed for the construction of more efficient microbial strains capable of higher yields of this compound through optimized metabolic pathways .
- CRISPR/Cas9 Technology : This technology has been pivotal in gene editing to improve strain characteristics such as growth rates and product tolerance, leading to increased productivity in industrial settings .
- Adaptive Laboratory Evolution : This technique enables the selection of strains that can better withstand industrial fermentation conditions, thereby enhancing overall yield .
Case Studies
Several case studies illustrate the successful application of this compound production:
-
Case Study 1: Bacillus subtilis Engineering
In a study by Liu et al., Bacillus subtilis was genetically modified to increase this compound production from 1.27 g/L to 2.09 g/L through two-stage fermentation processes. This involved manipulating key metabolic pathways and optimizing fermentation conditions . -
Case Study 2: Yeast Strain Development
Research utilizing Saccharomyces cerevisiae demonstrated that engineered yeast strains could produce this compound efficiently under controlled fermentation conditions, showcasing the potential for large-scale bio-refinery applications .
Q & A
Basic Research Questions
Q. What are the standard methods for quantifying L-malate in biological samples, and how do their sensitivities compare?
- Methodological Answer : this compound quantification can be achieved via (i) bioluminescent assays (e.g., Malate-Glo™), which detect this compound in cells, serum, and tissue homogenates with high sensitivity (compatible with 384-well HTS formats) ; (ii) ion chromatography, validated using calibration curves and standard samples (e.g., detection limit: ~0.49 mM in enzymatic systems) ; and (iii) enzymatic assays coupled with spectrophotometry (e.g., malate dehydrogenase-based NADH detection). Sensitivity varies: Malate-Glo™ detects subtle mitochondrial metabolism changes, while chromatographic methods require acid pretreatment for accuracy.
Q. How is this compound integrated into the TCA cycle, and what experimental approaches confirm its metabolic role?
- Methodological Answer : this compound is dehydrogenated to oxaloacetate by this compound dehydrogenase in the mitochondrial matrix, regenerating NADH. This reaction’s reversibility is confirmed via isotopic tracing (e.g., -labeled substrates) and NADH/NAD ratio measurements using spectrophotometry or fluorescence assays. Disruption of malate dehydrogenase genes in model organisms (e.g., Aspergillus oryzae) reduces TCA flux, validated via transcriptomics and metabolomics .
Advanced Research Questions
Q. What metabolic engineering strategies enhance this compound production in microbial systems?
- Methodological Answer : Key strategies include:
- Pathway Enhancement : Overexpression of cytoplasmic malate synthesis genes (e.g., pfk in A. oryzae), increasing titers from 58.5 g/L to 93.2 g/L .
- Byproduct Reduction : Deletion of competing pathways (e.g., lactate dehydrogenase in Lactobacillus spp.) to minimize acetate/lactate accumulation .
- Redox Optimization : Co-expression of NADH-regenerating enzymes (e.g., formate dehydrogenase) to balance cofactor availability during high-yield fermentation .
Q. How do growth parameters of Aspergillus oryzae influence this compound yield, and how can they be optimized?
- Methodological Answer : Optimal parameters include colony diameter (26–30 mm), pellet number (220–240/mL), and vegetative mycelia percentage (35–40%). Adaptive evolution under controlled fermentation (pH 4.5, 8 mM glucose) generated strain Z07, achieving 132.5 g/L titer and 1.1 g/L/h productivity. Transcriptome analysis revealed upregulation of glycolysis and mitochondrial transport genes (e.g., C4T318), validated via CRISPR-mediated knockout .
Q. What kinetic parameters govern enzymatic this compound synthesis from pyruvate and CO2_22, and how do they impact pathway efficiency?
- Methodological Answer : The dual-enzyme system (pyruvate carboxylase [PC] + malate dehydrogenase [MDH]) exhibits a bicarbonate of 3.6 mM and of 0.04 mM/min, outperforming malic enzyme (ME) systems (: 14 mM; : 0.03 mM/min). NADH concentration optima (0.5–1.0 mM) are critical for MDH activity, with deviations >2 mM reducing oxaloacetate conversion rates .
Q. How do malic enzyme (ME) and malolactic enzyme (MLE) pathways differ in this compound metabolism, and what genetic evidence supports their regulation?
- Methodological Answer : In Lactobacillus casei, ME supports growth on this compound via the mae cluster (ME, transporter MaeP, regulator MaeKR), while MLE (mle cluster) deacidifies media without supporting growth. RT-PCR showed malR and adctA induction by this compound, while mleS transcription remained constitutive. MLE-knockout strains exhibit 30% higher growth rates, confirming pathway competition .
Q. What structural insights into substrate-binding proteins inform this compound transport mechanisms?
- Methodological Answer : Enthalpy () analysis of this compound binding to transporters (e.g., TAXI-Mh-P) reveals energy release (), contrasting fumarate (). This suggests conformational changes during this compound binding, validated via X-ray crystallography and isothermal titration calorimetry (ITC) .
Properties
Molecular Formula |
C4H4O5-2 |
---|---|
Molecular Weight |
132.07 g/mol |
IUPAC Name |
(2S)-2-hydroxybutanedioate |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2/t2-/m0/s1 |
InChI Key |
BJEPYKJPYRNKOW-REOHCLBHSA-L |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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